

discovery and origin of josamycin from Streptomyces narbonensis

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An In-depth Technical Guide on the Discovery and Origin of **Josamycin** from Streptomyces narbonensis

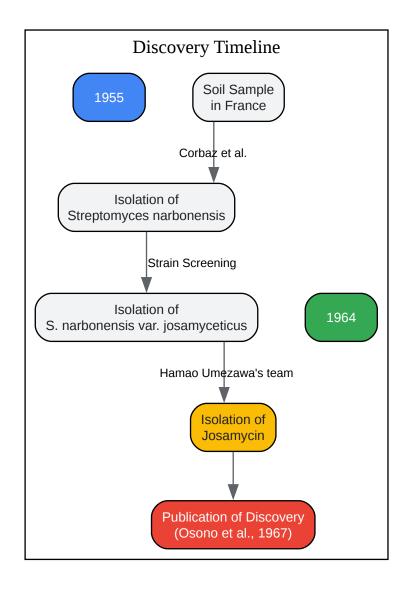
Introduction

Josamycin is a macrolide antibiotic belonging to the 16-membered lactone ring family, exhibiting a broad spectrum of activity primarily against Gram-positive bacteria.[1][2] It functions by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit. [3] This guide provides a comprehensive technical overview of the discovery of **josamycin**, the characteristics of its producing microorganism, Streptomyces narbonensis, and the detailed experimental protocols for its production and isolation.

Discovery and Origin

Josamycin was discovered in 1964 by a team of Japanese scientists led by Hamao Umezawa. [4] The antibiotic was isolated from the fermentation broth of a newly identified strain of actinomycete, Streptomyces narbonensis var. josamyceticus var. nova.[4][5] The parent species, Streptomyces narbonensis, was first isolated from a soil sample in France in 1955.[6] The **josamycin**-producing variant, strain A 204-P, was deposited in the American Type Culture Collection (ATCC) and the Institute for Microbial Chemistry in Japan.[1]





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Caption: Conceptual workflow of the discovery of **Josamycin**.

The Producing Microorganism: Streptomyces narbonensis

Streptomyces narbonensis is a Gram-positive, aerobic, filamentous bacterium belonging to the phylum Actinomycetota, commonly found in soil.[6] Like other members of its genus, it is known for its ability to produce a wide array of secondary metabolites, including antibiotics.[6][7][8]

The specific variety that produces **josamycin**, S. narbonensis var. josamyceticus, is characterized by the formation of aerial mycelia from a substrate mycelium, with spore chains



forming at the top. No whorls or spirals are observed in its morphology.[1]

Experimental Protocols

The production of **josamycin** involves two main stages: fermentation of S. narbonensis var. josamyceticus and the subsequent extraction and purification of the antibiotic from the culture broth.

Fermentation Protocol

A robust fermentation process is critical for achieving a high yield of **josamycin**. The following protocol is based on the methods described in the original patent literature.[1]

A. Culture Medium Preparation

A suitable culture medium is prepared with sources of assimilable carbon, nitrogen, and inorganic salts.

Component	Concentration (%)	Purpose
Soybean Meal	1.5	Nitrogen Source
Starch	1.0	Carbon Source
Glucose	1.0	Carbon Source
Sodium Chloride (NaCl)	0.3	Inorganic Salt
Dipotassium Hydrogen Phosphate (K ₂ HPO ₄)	0.1	Buffering Agent
Magnesium Sulfate (MgSO ₄)	0.05	Inorganic Salt
Water	to 100	Solvent

B. Inoculation and Culture Conditions

 Inoculum Development: A seed culture is prepared by inoculating a flask containing the sterilized medium with spores or mycelia of S. narbonensis var. josamyceticus. This culture is incubated for approximately 3 days.



- Production Culture: The main fermentation is carried out in either shake flasks or large-scale fermenters.
 - Shake Flask Culture: 100 mL of the medium in a 500 mL flask is inoculated and subjected to shaking culture (e.g., 130 strokes/min, 8 cm amplitude) at 27-29°C for 3 to 5 days.[1]
 - Tank Fermentation: For larger scale production, a 100-liter stainless steel tank containing 50 liters of sterilized medium can be used. The culture is maintained under aerobic conditions with aeration (e.g., 50 liters/min) and agitation (e.g., 200 r.p.m.) at a temperature of 25°C to 30°C.[1] Antifoaming agents like silicone resin or sesame oil are used to control foam.[1]

Extraction and Purification Protocol

Josamycin is recovered from the fermentation broth through a multi-step solvent extraction and purification process.[1]

- Filtration: After the fermentation period (2-5 days), the culture broth is filtered to separate the mycelia from the culture filtrate, which contains the dissolved **josamycin**.[1]
- Solvent Extraction (Alkaline/Neutral): The pH of the filtrate is adjusted to approximately 7.5.
 Josamycin is then extracted from the aqueous filtrate into a water-immiscible organic solvent such as ethyl acetate, butyl acetate, or chloroform.[1] The mixture is vigorously shaken, and the organic layer is separated.
- Acidic Water Extraction: The organic extract is concentrated under vacuum. The pH is then
 adjusted to 2.0 with an acid (e.g., hydrochloric acid), causing josamycin to transfer from the
 organic solvent to the acidic aqueous layer.[1]
- Re-extraction into Solvent: The aqueous layer is separated, and its pH is readjusted to 7.5 with a base (e.g., sodium hydroxide). Josamycin is then re-extracted into a fresh volume of organic solvent (e.g., ethyl acetate).[1] This step significantly increases the purity of the product.
- Final Purification: The resulting crude josamycin can be further purified.

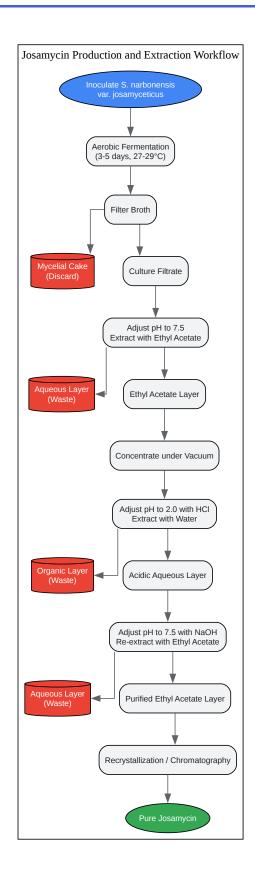






- Recrystallization: Crude josamycin is recrystallized using a suitable solvent to obtain a crystalline powder.[1]
- Chromatography: Methods such as liquid chromatography can be employed for higher purity.[9] Ion-exchange resins can also be used for purification by adsorbing josamycin from the solution and then eluting it with an appropriate solvent.[10]





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Caption: General workflow for the fermentation and extraction of **Josamycin**.



Quantitative Data Physicochemical Properties

The following table summarizes the key physicochemical properties of **josamycin**.[5]

Property	Value	
Molecular Formula	C42H69NO15	
Molecular Weight	828.0 g/mol	
Appearance	Solid	
UV/Vis Maximum (λmax)	231 nm	
Solubility	Soluble in ethanol (~25 mg/ml), DMSO (~15 mg/ml), DMF (~25 mg/ml). Sparingly soluble in aqueous buffers.[5]	
Storage Temperature	-20°C	

Antimicrobial Activity

Josamycin is effective against a range of bacteria. The table below presents the Minimal Inhibitory Concentration (MIC) values for several key pathogens.

Microorganism	MIC (μg/mL)	Reference
Streptococcus pneumoniae	Low (specific value not cited)	[2]
Staphylococcus aureus	Low (most active of macrolides tested)	[2]
Escherichia coli	High (less effective)	[2]

Note: In the cited study, **josamycin** demonstrated the lowest MIC against S. aureus compared to erythromycin, midecamycin, and azithromycin.[2] Macrolides generally showed their lowest MICs against S. pneumoniae.[2]



Conclusion

The discovery of **josamycin** from Streptomyces narbonensis is a classic example of antibiotic discovery through the screening of soil microorganisms, a process that has yielded many of the world's most important clinical antibiotics.[4][8] The detailed protocols for its fermentation and extraction, developed over years of research, allow for the consistent production of this medically significant macrolide. The continued study of Streptomyces species and their biosynthetic pathways remains a crucial area of research for the discovery of new and diverse therapeutic agents.[11][12][13]

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